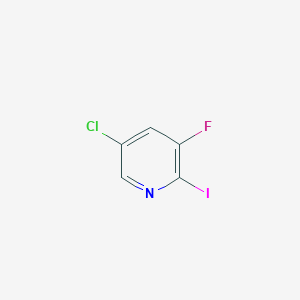
5-Chloro-3-fluoro-2-iodopyridine
Descripción general
Descripción
5-Chloro-3-fluoro-2-iodopyridine: is a heterocyclic aromatic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of chlorine, fluorine, and iodine atoms substituted on the pyridine ring. The unique combination of these halogens imparts distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-fluoro-2-iodopyridine typically involves halogenation reactions on a pyridine ring. One common method includes the sequential halogenation of pyridine derivatives. For instance, starting with 2-iodopyridine, selective chlorination and fluorination can be achieved using appropriate halogenating agents under controlled conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the halogenation process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent product quality. The choice of reagents, catalysts, and reaction conditions is critical to achieving efficient and cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions: 5-Chloro-3-fluoro-2-iodopyridine undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms on the pyridine ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride, potassium tert-butoxide, and various nucleophiles or electrophiles are commonly used.
Coupling Reactions: Palladium catalysts, such as palladium acetate or palladium chloride, along with ligands like triphenylphosphine, are often employed.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds or other complex structures.
Aplicaciones Científicas De Investigación
Chemistry: 5-Chloro-3-fluoro-2-iodopyridine is used as a building block in organic synthesis. Its halogenated structure allows for versatile functionalization, making it valuable in the synthesis of complex organic molecules.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The presence of multiple halogens can enhance the compound’s binding affinity and specificity to biological targets, making it a candidate for developing new therapeutic agents.
Industry: The compound is used in the development of agrochemicals, such as herbicides and pesticides. Its unique chemical properties contribute to the efficacy and stability of these products.
Mecanismo De Acción
The mechanism of action of 5-Chloro-3-fluoro-2-iodopyridine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The halogen atoms can influence the compound’s electronic properties, enhancing its binding interactions with target molecules. The exact pathways involved can vary based on the specific biological context and the nature of the target.
Comparación Con Compuestos Similares
- 2-Chloro-3-fluoro-5-iodopyridine
- 3-Chloro-2-fluoro-5-iodopyridine
- 4-Chloro-2-fluoro-5-iodopyridine
Comparison: While these compounds share a similar halogenated pyridine structure, the position of the halogen atoms can significantly influence their chemical reactivity and physical properties. For instance, the electronic effects of the halogens can vary based on their position on the pyridine ring, affecting the compound’s reactivity in substitution and coupling reactions. Additionally, the steric hindrance introduced by the halogens can impact the compound’s ability to interact with other molecules, influencing its applications in synthesis and biological systems.
Propiedades
IUPAC Name |
5-chloro-3-fluoro-2-iodopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClFIN/c6-3-1-4(7)5(8)9-2-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKAAMIXTBBVWRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClFIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80446922 | |
| Record name | 5-Chloro-3-fluoro-2-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80446922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
514797-98-9 | |
| Record name | 5-Chloro-3-fluoro-2-iodopyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=514797-98-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-3-fluoro-2-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80446922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 5-Chloro-3-fluoro-2-iodopyridine in the presented research?
A1: The abstract describes this compound as a key intermediate in a series of reactions designed to synthesize various substituted pyridines, including 4-pyridinecarboxylic acids and other halogenated pyridines. Specifically, it serves as a precursor to 3-chloro-5-fluoro-2,6-diiodo-4-pyridinecarboxylic acid, 5-chloro-3-fluoro-6-iodo-2-pyridinecarboxyic acid, and 3-chloro-5-fluoro-2,6-pyridinecarboxylic acid []. This highlights the versatility of this compound as a building block in organic synthesis.
Q2: What type of reaction does this compound undergo in this research?
A2: The research demonstrates that this compound undergoes an interesting isomerization reaction when treated with lithium diisopropylamide. This reaction involves the exchange of positions between lithium and iodine on the pyridine ring []. This isomerization is crucial for the subsequent transformations leading to the diverse range of substituted pyridine products described in the study.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


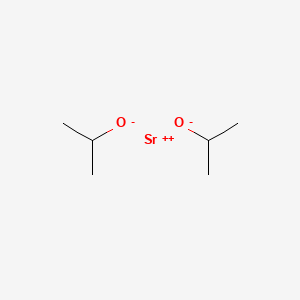
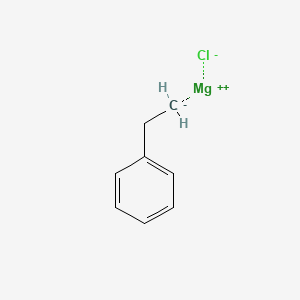
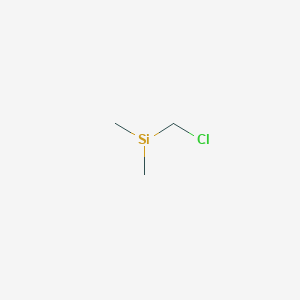
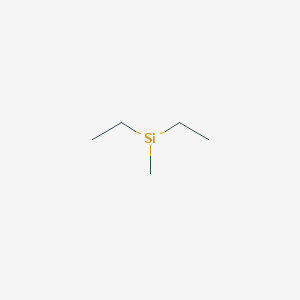
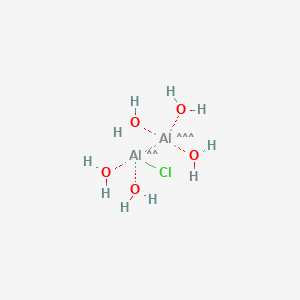
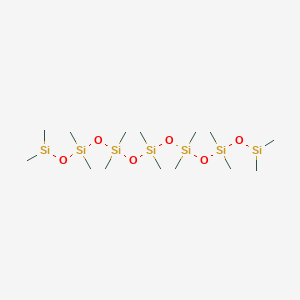
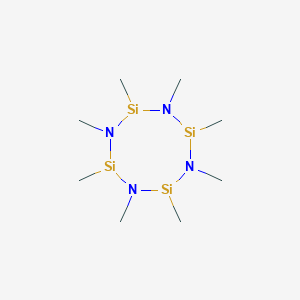

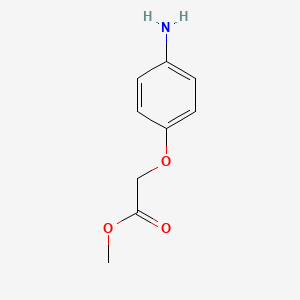
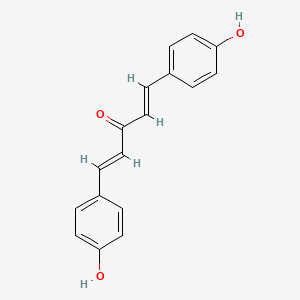
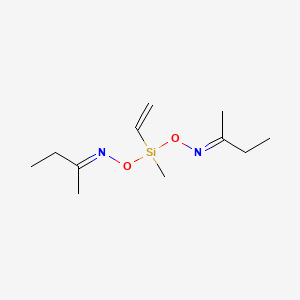

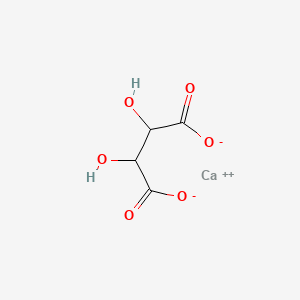
![(3R,5R,6E)-7-[2-CYCLOPROPYL-4-(4-FLUOROPHENYL)-3-QUINOLINYL]-3,5-DIHYDROXY-6-HEPTENOIC ACID](/img/structure/B1588763.png)
